N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group at the 4-position. The benzamide core is modified with a trifluoromethyl (-CF₃) group at the ortho position.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c1-27-18-9-5-4-8-17(18)20(10-12-28-13-11-20)14-25-19(26)15-6-2-3-7-16(15)21(22,23)24/h2-9H,10-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVZSCBWJNPKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxan Ring: This step involves the cyclization of a suitable precursor to form the oxan ring. The reaction conditions often include the use of a strong base and a polar aprotic solvent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the oxan ring with the trifluoromethylbenzamide moiety. This step typically requires the use of coupling reagents such as EDCI or DCC, along with a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Reagents such as halides (e.g., NaCl, KBr) and catalysts (e.g., palladium on carbon) are used under inert atmospheres to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 393.4 g/mol. Its structure includes a methoxyphenyl group, an oxane ring, and a trifluoromethylbenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Chemistry Applications
Synthetic Building Block :
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide serves as an important building block in organic synthesis. Its unique structure allows chemists to modify and create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Reaction Mechanisms :
Research has focused on studying the reaction mechanisms involving this compound, which can provide insights into the behavior of similar organic compounds. Understanding these mechanisms is crucial for developing new synthetic pathways in organic chemistry.
Biological Applications
Antimicrobial Properties :
Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects :
Research into the anti-inflammatory properties of this compound is ongoing. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Medicinal Applications
Therapeutic Potential :
The compound is being explored for its therapeutic effects against various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets could lead to the development of novel therapeutic agents.
Mechanism of Action :
The proposed mechanism involves binding to enzymes or receptors, potentially inhibiting their activity and leading to desired biological effects. Further research is necessary to elucidate the exact molecular targets involved.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against several bacterial strains | Potential for new antibiotic development |
| Anti-inflammatory Effects | Inhibition of inflammatory markers in vitro | Possible applications in treating chronic inflammatory conditions |
| Cancer Treatment | Induced apoptosis in cancer cell lines | Exploration as a lead compound for anticancer drug development |
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 405.37 | 3.8 | 0.12 | 2-CF₃, Oxan-4-yl, 2-Methoxyphenyl |
| N-[(4-Chlorobenzyl)oxy]-2-CF₃-benzamide | 329.71 | 4.5 | 0.08 | 2-CF₃, 4-Cl-Benzyloxy |
| GSK583 | 436.42 | 4.2 | 0.09 | 4-CF₃, tert-Butylphenoxy, Pyridinyl |
| Nitazoxanide | 307.28 | 2.1 | 0.35 | Nitrothiazole, Acetyloxy |
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H22F3NO3
- Molecular Weight : 393.4 g/mol
- CAS Number : 1091075-12-5
The structure features a methoxyphenyl group, an oxan ring, and a trifluoromethyl group, which may influence its interaction with biological targets.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxan Ring : The reaction of 2-methoxyphenyl with specific reagents under controlled conditions to synthesize the oxan structure.
- Attachment of the Benzamide Group : The oxane intermediate is reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form the final product.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance lipophilicity and bioavailability, potentially leading to increased potency against various biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. Research on related benzamides has shown effectiveness against filoviruses such as Ebola and Marburg viruses. These compounds were able to inhibit viral entry by blocking glycoprotein-mediated fusion, suggesting a potential therapeutic application for this class of compounds in antiviral treatments .
Case Studies and Research Findings
- Antiviral Screening : A study evaluating various substituted benzamides demonstrated that certain derivatives showed significant inhibition of EBOV pseudovirus entry with EC50 values below 10 μM. This suggests that modifications in the benzamide structure can lead to enhanced antiviral activity .
- Metabolic Stability : Compounds structurally related to this compound have shown favorable metabolic stability in plasma and liver microsomes, which is critical for their development as therapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific substitutions on the benzamide core significantly affect potency and selectivity against viral targets. For instance, variations in linker lengths and functional groups were found to alter the efficacy of these compounds .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
